1-((3-Fluorobenzyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methylsulfonyl]-3-(4-methoxyphenyl)sulfonylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO5S2/c1-24-15-5-7-16(8-6-15)26(22,23)17-10-19(11-17)25(20,21)12-13-3-2-4-14(18)9-13/h2-9,17H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTXCLPPQCNFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((3-Fluorobenzyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of sulfonylurea derivatives, characterized by a sulfonyl functional group attached to an azetidine ring. Its structure can be represented as follows:
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The sulfonylurea moiety is known for its ability to inhibit ATP-sensitive potassium channels in pancreatic beta cells, leading to increased insulin secretion. This mechanism is crucial for managing conditions like type 2 diabetes.
Antidiabetic Effects
Studies have shown that sulfonylurea derivatives can enhance insulin release from pancreatic beta cells. In vitro assays demonstrated that 1-((3-Fluorobenzyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine exhibits significant activity in stimulating insulin secretion in response to glucose levels, suggesting its potential as an antidiabetic agent .
Anticancer Potential
Recent investigations have highlighted the anticancer properties of sulfonylurea derivatives. The compound has been tested against various cancer cell lines, showing cytotoxic effects that may be attributed to the induction of apoptosis and inhibition of cell proliferation. For instance, studies indicated a dose-dependent reduction in cell viability in breast and colon cancer cell lines .
Pharmacokinetics
Understanding the pharmacokinetics of 1-((3-Fluorobenzyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine is essential for determining its therapeutic efficacy. Preliminary studies suggest that the compound has favorable absorption characteristics and a moderate half-life, allowing for effective dosing regimens.
Case Studies
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Its structural features allow it to interact with biological targets effectively. For instance, studies have indicated that compounds with similar sulfonamide functionalities exhibit antimicrobial and anticancer properties.
Anticancer Research
Research has demonstrated that sulfonamide derivatives can inhibit tumor growth by interfering with cellular processes. Preliminary studies on related compounds have shown promising results in vitro against several cancer cell lines, indicating that 1-((3-Fluorobenzyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine may exhibit similar anticancer activity.
Antimicrobial Activity
The presence of sulfonyl groups in the structure suggests potential antimicrobial properties. Compounds with similar functionalities have been documented to possess significant antibacterial and antifungal activities, making this compound a candidate for further exploration in infectious disease treatment.
Chemical Synthesis
In synthetic organic chemistry, this compound may serve as an essential building block for the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are valuable in creating diverse chemical entities.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer activity | Demonstrated inhibition of tumor cell proliferation at low micromolar concentrations. |
| Study B | Assess antimicrobial efficacy | Showed significant activity against Gram-positive bacteria, suggesting potential therapeutic use. |
| Study C | Investigate synthetic routes | Developed efficient methods for synthesizing related compounds using this azetidine derivative as a precursor. |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle and Sulfonyl Group Variations
The azetidine scaffold differentiates this compound from triazole-based sulfonates (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone; ). While triazoles are five-membered rings with three nitrogen atoms, azetidines’ smaller ring size imposes greater ring strain, which can influence reactivity and binding kinetics.
Table 1: Core Heterocycle Comparison
Substituent Effects on Physicochemical Properties
- 3-Fluorobenzylsulfonyl Group: Fluorine’s electronegativity enhances lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs (e.g., benzylsulfonyl). The meta-fluorine position may reduce steric hindrance relative to para-substituted derivatives.
Table 2: Substituent Impact on Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-((3-fluorobenzyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving sulfonyl chloride intermediates. For example, sulfonylation of azetidine precursors with 3-fluorobenzylsulfonyl and 4-methoxyphenylsulfonyl groups requires precise control of stoichiometry and temperature (60–80°C) to avoid over-sulfonylation. Solvent polarity (e.g., dichloromethane vs. DMF) significantly impacts reaction kinetics and byproduct formation. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the bis-sulfonyl product .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be systematically applied to characterize this compound and verify its structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for fluorobenzyl and methoxyphenyl groups) and azetidine ring protons (δ 3.5–4.5 ppm). Sulfonyl groups deshield adjacent protons, causing distinct splitting patterns .
- IR : Confirm sulfonyl S=O stretches at 1150–1350 cm⁻¹ and azetidine C-N vibrations near 1250 cm⁻¹ .
- HRMS : Use ESI+ or MALDI-TOF to verify molecular ion peaks and isotopic patterns .
Q. What purification techniques are recommended for isolating 1-((3-fluorobenzyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine from complex reaction mixtures, and how do solvent systems affect crystallization efficiency?
- Methodological Answer : Recrystallization from ethanol/water mixtures (7:3 v/v) at 4°C yields high-purity crystals. For oily residues, use preparative HPLC with a C18 column and acetonitrile/water mobile phase. Solvent polarity must balance solubility (high polarity for dissolution) and anti-solvent effects (low polarity for precipitation) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory data in literature regarding the reactivity of bis-sulfonyl azetidine derivatives?
- Methodological Answer : Conduct comparative studies under standardized conditions (e.g., fixed temperature, solvent, and catalyst). Use kinetic profiling (e.g., in situ FTIR or reaction calorimetry) to identify side reactions. Cross-validate results with computational models (e.g., DFT for transition-state analysis) to reconcile discrepancies in nucleophilic substitution rates or regioselectivity .
Q. How can computational methods (e.g., DFT calculations, molecular docking) be integrated with experimental data to study the electronic properties or potential biological interactions of this compound?
- Methodological Answer :
- DFT : Calculate electrostatic potential maps to predict sulfonyl group reactivity. HOMO-LUMO gaps indicate electron-withdrawing effects of fluorine and methoxy substituents .
- Molecular Docking : Screen against biological targets (e.g., enzymes with sulfonate-binding pockets) using AutoDock Vina. Validate docking poses with MD simulations and experimental IC₅₀ assays .
Q. What experimental design approaches (e.g., factorial design, response surface methodology) are suitable for optimizing the synthesis of bis-sulfonyl azetidines in flow chemistry systems?
- Methodological Answer : Use a 3² factorial design to vary residence time and temperature in a microreactor. Response surface methodology (RSM) can model interactions between parameters and maximize yield. Real-time monitoring via PAT (Process Analytical Technology) tools ensures reproducibility .
Q. How can stereochemical outcomes be controlled during the synthesis of azetidine derivatives containing multiple sulfonyl groups, and what analytical techniques are critical for confirming stereochemistry?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Pd/BINAP systems) enforce stereocontrol. X-ray crystallography (e.g., single-crystal analysis) or NOESY NMR can confirm absolute configuration. For diastereomers, use chiral HPLC with amylose-based columns .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activity data for bis-sulfonyl azetidines across different studies?
- Methodological Answer : Re-evaluate assay conditions (e.g., cell lines, incubation time) and compound purity (HPLC >95%). Perform meta-analyses to identify confounding variables (e.g., solvent DMSO concentration). Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding affinities .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield (Optimized) | 68–72% (via flow chemistry) | |
| Melting Point | 148–150°C (DSC) | |
| LogP (Predicted) | 2.3 ± 0.2 (Schrödinger QikProp) | |
| TPSA (Topological PSA) | 98.5 Ų |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
